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Compound Name: (8-Bromooctyl)cyclopropane

Cat. No.: B15314107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(8-Bromooctyl)cyclopropane (CAS No. 2253968-15-7) is a chemical compound of interest for

various applications in organic synthesis and drug discovery, serving as a versatile building

block for introducing a cyclopropyl-terminated alkyl chain. This guide provides a comprehensive

overview of its commercial availability, physical and chemical properties, and a detailed

plausible synthetic pathway for its laboratory-scale preparation. The synthesis involves a two-

step sequence commencing with the cyclopropanation of a terminal alkene, followed by the

conversion of a terminal hydroxyl group to a bromide. Detailed experimental protocols and

workflow diagrams are provided to facilitate its synthesis and application in research and

development.

Commercial Availability
(8-Bromooctyl)cyclopropane is available from a limited number of specialized chemical

suppliers. The primary source identified is Enamine, distributed through platforms such as

Sigma-Aldrich. While other smaller suppliers may list the compound, detailed specifications are

not always readily available. Researchers are advised to contact suppliers directly for up-to-

date information on availability, pricing, and purity.
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Table 1: Commercial Supplier and Product
Specifications

Supplier
Product

Code

CAS

Number
Purity

Molecular

Weight

IUPAC

Name

Sigma-

Aldrich

(Enamine)

ENAH942F29

AC

2253968-15-

7
95% 233.19 g/mol

(8-

bromooctyl)c

yclopropane

Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for (8-Bromooctyl)cyclopropane has not been identified

in the current literature. However, a reliable and high-yielding two-step synthetic route can be

proposed based on well-established organic transformations. The proposed pathway begins

with the readily available starting material, 1-decene. The first step is a Simmons-Smith

cyclopropanation to form octylcyclopropane. The second step involves a terminal

hydroboration-oxidation to yield the primary alcohol, which is subsequently converted to the

desired alkyl bromide.
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Proposed Synthetic Pathway for (8-Bromooctyl)cyclopropane

Step 1: Cyclopropanation

Step 2: Hydroboration-Oxidation

Step 3: Bromination

1-Decene

Octylcyclopropane

  Simmons-Smith Reaction  
  (CH2I2, Zn-Cu couple)  

10-Cyclopropyldecan-1-ol

  1. BH3-THF  
  2. H2O2, NaOH  

(8-Bromooctyl)cyclopropane

  PBr3 or Appel Reaction  
  (CBr4, PPh3)  

Click to download full resolution via product page

Caption: Proposed three-step synthesis of (8-Bromooctyl)cyclopropane from 1-decene.

Experimental Protocols
The following are detailed, plausible experimental protocols for the proposed synthetic

pathway. These are based on established methodologies for similar substrates and should be
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adaptable for the synthesis of (8-Bromooctyl)cyclopropane.

Step 1: Synthesis of Octylcyclopropane via Simmons-
Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the stereospecific

cyclopropanation of alkenes.[1][2][3]

Reagents and Materials:

1-Decene

Diiodomethane (CH₂I₂)

Zinc-copper couple (Zn-Cu)

Anhydrous diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a reflux condenser and magnetic stirrer

Separatory funnel

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred

suspension of the zinc-copper couple. The reaction is exothermic and should be controlled

by the rate of addition.
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After the initial exothermic reaction subsides, add a solution of 1-decene in anhydrous diethyl

ether dropwise to the reaction mixture.

Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction

is complete (monitored by TLC or GC).

Cool the reaction mixture to room temperature and quench by the slow addition of saturated

aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude octylcyclopropane.

Purify the crude product by fractional distillation under reduced pressure.

Step 2: Synthesis of 10-Cyclopropyldecan-1-ol via
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of

water across a double bond.[4][5] In the context of this synthesis, it is used to introduce a

terminal hydroxyl group on the octylcyclopropane.

Reagents and Materials:

Octylcyclopropane

Borane-tetrahydrofuran complex solution (BH₃·THF)

Anhydrous tetrahydrofuran (THF)

3 M aqueous sodium hydroxide (NaOH) solution

30% aqueous hydrogen peroxide (H₂O₂) solution
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Diethyl ether (Et₂O)

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Separatory funnel

Procedure:

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve octylcyclopropane

in anhydrous THF.

Cool the solution in an ice bath and add the borane-THF complex solution dropwise with

stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Cool the mixture in an ice bath and slowly add the 3 M aqueous sodium hydroxide solution,

followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the

temperature below 25°C.

Stir the mixture at room temperature for a few hours.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 10-cyclopropyldecan-1-ol.

Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of (8-Bromooctyl)cyclopropane via
Bromination of 10-Cyclopropyldecan-1-ol
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The conversion of the primary alcohol to the corresponding alkyl bromide can be achieved

using several reagents, with phosphorus tribromide (PBr₃) or the Appel reaction being common

and effective methods.[6][7][8][9][10][11]

Method A: Using Phosphorus Tribromide (PBr₃)

Reagents and Materials:

10-Cyclopropyldecan-1-ol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

Ice water

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a magnetic stirrer and dropping funnel

Separatory funnel

Procedure:

In a round-bottom flask, dissolve 10-cyclopropyldecan-1-ol in anhydrous diethyl ether.

Cool the solution in an ice bath and add PBr₃ dropwise with stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours.

Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

Transfer the mixture to a separatory funnel and separate the layers.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude (8-Bromooctyl)cyclopropane by vacuum distillation or flash column

chromatography.

Method B: The Appel Reaction

Reagents and Materials:

10-Cyclopropyldecan-1-ol

Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Anhydrous dichloromethane (CH₂Cl₂)

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in

anhydrous dichloromethane.

Cool the solution in an ice bath and add carbon tetrabromide in one portion.

Add a solution of 10-cyclopropyldecan-1-ol in anhydrous dichloromethane dropwise to the

reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Concentrate the reaction mixture under reduced pressure.

Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

Filter the mixture and wash the solid with cold pentane or hexane.
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Concentrate the filtrate to obtain the crude product.

Purify the crude (8-Bromooctyl)cyclopropane by flash column chromatography.

Experimental Workflow and Logical Relationships
The overall experimental workflow for the synthesis of (8-Bromooctyl)cyclopropane is a

sequential process. Each step's product serves as the starting material for the subsequent

step, with purification being crucial after each transformation to ensure the purity of the final

product.
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Overall Experimental Workflow

Start

Cyclopropanation of 1-Decene

Workup and Purification of Octylcyclopropane

Hydroboration-Oxidation of Octylcyclopropane

Workup and Purification of 10-Cyclopropyldecan-1-ol

Bromination of 10-Cyclopropyldecan-1-ol
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Caption: Sequential workflow for the synthesis and purification of (8-
Bromooctyl)cyclopropane.

Conclusion
(8-Bromooctyl)cyclopropane is a commercially available but specialized chemical building

block. For researchers requiring larger quantities or specific analogs, the proposed two-step

synthesis from 1-decene offers a viable and robust route. The provided experimental protocols,

based on well-established and high-yielding reactions, should serve as a practical guide for its

preparation in a laboratory setting. Careful execution of each step, particularly the purification

of intermediates, is essential for obtaining the final product in high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromooctyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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